N-(4-Acetyl-6-formylpyridin-2-YL)acetamide
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Overview
Description
N-(4-Acetyl-6-formylpyridin-2-YL)acetamide is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is characterized by the presence of an acetyl group, a formyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-6-formylpyridin-2-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 4-acetyl-6-formylpyridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetyl-6-formylpyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-(4-Acetyl-6-carboxypyridin-2-YL)acetamide.
Reduction: N-(4-Acetyl-6-hydroxypyridin-2-YL)acetamide.
Substitution: N-(4-Acetyl-6-(substituted)pyridin-2-YL)acetamide.
Scientific Research Applications
N-(4-Acetyl-6-formylpyridin-2-YL)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Acetyl-6-formylpyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Formylpyridin-2-YL)acetamide: Similar structure but lacks the acetyl group.
N-(4-Acetylpyridin-2-YL)acetamide: Similar structure but lacks the formyl group.
Uniqueness
N-(4-Acetyl-6-formylpyridin-2-YL)acetamide is unique due to the presence of both acetyl and formyl groups on the pyridine ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-(4-acetyl-6-formylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C10H10N2O3/c1-6(14)8-3-9(5-13)12-10(4-8)11-7(2)15/h3-5H,1-2H3,(H,11,12,15) |
InChI Key |
UTMMZQUZYMAFGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)NC(=O)C)C=O |
Origin of Product |
United States |
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